2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one
Description
2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one is a ketone derivative featuring a 1-methylimidazole ring linked to an ethanone core flanked by two ethoxy groups at the α-position.
Properties
IUPAC Name |
2,2-diethoxy-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8(13)9-11-6-7-12(9)3/h6-7,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYTTVHUGQHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=NC=CN1C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of 1-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imidazole derivative, which is then treated with ethanol to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce imidazole-2-ethanol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.
Scientific Research Applications
2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex imidazole derivatives.
Biology: Imidazole derivatives are known to interact with various biological targets, making this compound useful in the study of biological processes and the development of new drugs.
Medicine: Imidazole compounds have shown potential in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one is similar to other imidazole derivatives, such as 2-(1-methyl-1H-imidazol-2-yl)-ethanol and imidazole-2-carboxylic acid. its unique structure, including the presence of the diethoxy group, sets it apart from these compounds. This structural difference can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Imidazopyranotacrine Derivatives
Example Compound: 1-(5-Amino-2-methyl-4-(1-methyl-1H-imidazol-2-yl)-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinolin-3-yl)ethan-1-one (Compound 4, )
- Structural Differences: Incorporates a fused pyranoquinoline ring and an amino group, absent in the target compound.
- Biological Activity: Selective acetylcholinesterase (AChE) inhibition (IC₅₀ = 38.7 µM for EeAChE). Potent antioxidant activity (ORAC value = 2.31 µmol Trolox/µmol compound). Non-hepatotoxic in HepG2 cell viability assays.
Antifungal Agents with Imidazole Moieties
Example Compound : Sertaconazole (CAS 99592-32-2, )
- Structural Differences: Features a dichlorophenyl group and oxime ether instead of diethoxy and ethanone groups.
- Biological Activity :
- Broad-spectrum antifungal agent targeting ergosterol biosynthesis.
- Clinically used for dermatophytic infections.
- Key Properties : The dichlorophenyl group enhances hydrophobicity and membrane penetration, while the oxime ether contributes to antifungal specificity. The target compound’s diethoxy groups may offer reduced toxicity and tunable reactivity in comparison .
Imidazole-Thiazole Hybrids
Example Compound : 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ()
- Structural Differences : Contains an oxadiazole-thio linker and phenyl substituent, unlike the ethoxy groups in the target compound.
- Key Properties : The oxadiazole-thio moiety may improve metabolic resistance and metal-binding capacity, whereas the diethoxy groups in the target compound could enhance solubility in polar aprotic solvents .
Halogenated and Alkenyl Derivatives
Example Compounds :
- 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one ():
- Ethenyl group introduces π-bond conjugation, altering electronic properties.
- Comparison : The target compound’s diethoxy groups provide steric protection to the ketone, reducing undesired side reactions compared to halogenated or unsaturated analogues .
Data Table: Structural and Functional Comparison
Biological Activity
2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one (CAS No. 1527929-51-6) is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1527929-51-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
Anticancer Potential: The compound has shown promise in vitro against various cancer cell lines, indicating potential as a chemotherapeutic agent. Mechanisms may involve inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects: There is emerging evidence suggesting neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
Anticancer Activity
Research conducted on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7) revealed IC50 values below 50 µM. The study highlighted that treatment led to G0/G1 phase cell cycle arrest and increased apoptotic markers, suggesting its potential as an anticancer agent.
Neuroprotective Studies
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to controls. The compound also decreased levels of reactive oxygen species (ROS), indicating its potential for neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
